6-Oxoestradiol diacetate

Description

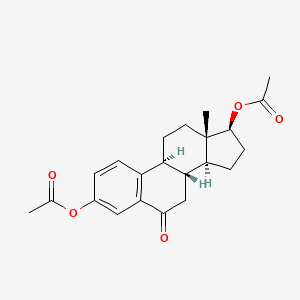

Structure

2D Structure

3D Structure

Properties

CAS No. |

3434-45-5 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H26O5/c1-12(23)26-14-4-5-15-16-8-9-22(3)19(6-7-21(22)27-13(2)24)17(16)11-20(25)18(15)10-14/h4-5,10,16-17,19,21H,6-9,11H2,1-3H3/t16-,17-,19+,21+,22+/m1/s1 |

InChI Key |

REXFWMANWYNMPV-AJYQEWAOSA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC(=O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)C)C |

Other CAS No. |

3434-45-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Oxoestradiol Diacetate

Established Synthetic Routes to 6-Oxoestradiol Diacetate

The preparation of this compound typically begins with the naturally occurring hormone estradiol (B170435). The synthetic strategies primarily involve oxidation of the estradiol core, followed by acetylation.

Oxidative Transformations of Estradiol and Analogues

A common and efficient method for synthesizing 6-oxo estradiol involves the direct oxidation of estradiol. tandfonline.com Pyridinium chlorochromate (PCC) has been effectively used as the oxidizing agent. tandfonline.com To improve yields, the PCC can be adsorbed onto a solid support like celite. tandfonline.com This method has been shown to significantly increase the efficiency of the oxidation step compared to previously reported procedures. tandfonline.com Traditional methods using chromic acid for the conversion of estrones to their 6-oxo derivatives have also been documented. researchgate.net

Another approach involves the use of tert-butylhydroperoxide in the presence of chromium hexacarbonyl, which has been reported to provide better yields in the oxidation of estrone (B1671321) 3-methyl ether. researchgate.net The choice of oxidizing agent and reaction conditions is critical to selectively target the C-6 position of the steroid nucleus. Studies have also explored the oxidative metabolism of estradiol, highlighting the formation of various hydroxylated and oxidized products, which provides a basis for understanding the chemical reactivity of the estradiol scaffold. nih.gov

Multi-Step Conversions from Precursor Steroids

This compound can also be synthesized through multi-step reaction sequences starting from estradiol or its derivatives. One such pathway involves the initial protection of the hydroxyl groups of estradiol, often as acetate (B1210297) esters, to form estradiol diacetate. tandfonline.com This protected intermediate is then subjected to oxidation to introduce the ketone functionality at the C-6 position. For instance, estradiol-17β 3,17-diacetate can be oxidized using chromic acid to yield the 6-oxo derivative. researchgate.net

In more complex syntheses, such as the preparation of molecular hybrids, 6-oxoestradiol can be used as a starting material. For example, bis-MOM-protected 6-oxoestradiol, which is available in three steps from estradiol, serves as a key intermediate. mcgill.ca This intermediate can then undergo further modifications, such as alkylation, before deprotection and subsequent acetylation to yield derivatives of this compound. mcgill.ca

Table 1: Selected Synthetic Routes to 6-Oxoestradiol and its Diacetate

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Estradiol | Pyridinium chlorochromate (PCC), Celite | 6-Oxo estradiol | tandfonline.com |

| Estrone 3-methyl ether | tert-Butylhydroperoxide, Chromium hexacarbonyl | 6-Oxo derivative | researchgate.net |

| Estradiol-17β 3,17-diacetate | Chromic acid | 6-Oxoestradiol-17β 3-methyl ether (after hydrolysis and methylation) | researchgate.net |

| Estradiol | Acetic anhydride, Pyridine, 4-dimethylaminopyridine | 17-β-estradiol diacetate | tandfonline.commcgill.ca |

| bis-MOM-protected 6-oxoestradiol | tBuOK, 1-benzyloxy-11-iodoundecane | Alkylated 6-oxoestradiol derivative | mcgill.ca |

Functional Group Interconversions and Stereoselective Syntheses

The ketone group at the C-6 position of this compound is a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with potential biological applications.

Reductive Amination for Aminoestradiol (B12784400) Derivatives

The carbonyl group of this compound is readily converted into an amino group through reductive amination. This process typically involves the formation of an intermediate oxime or imine, followed by reduction. This reaction has been utilized to prepare both 6α- and 6β-aminoestradiol derivatives. acs.orgnih.govacs.org The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

For example, 6α- and 6β-aminoestradiol 17-acetate have been synthesized from 6-oxo-estradiol 3,17-diacetate via reductive amination. acs.orgnih.govacs.org These aminoestradiol derivatives are valuable precursors for creating more complex molecules, such as estrogen-DNA adducts for biological studies. acs.orgnih.govacs.org Another method describes the stereoselective synthesis of 6-alpha-aminoestradiol where 6-Oxoestradiol was first protected and then converted to an oxime, which upon reduction yielded the desired 6-alpha-aminoestradiol with high epimeric excess. nih.gov

Preparation of O-Carboxyalkyl Oxime Derivatives

The ketone at C-6 can be reacted with hydroxylamine (B1172632) derivatives to form oximes. Specifically, the synthesis of O-carboxymethyl oxime derivatives of 6-oxo-17-β-estradiol has been reported, proceeding in quantitative yield. tandfonline.com This functionalization introduces a carboxylic acid group, which can be used for conjugation to larger molecules like proteins, a common strategy in the development of immunoassays. tandfonline.comresearchgate.net The synthesis of the O-(carboxymethyl) oxime of 6-oxo-mestranol has also been described for similar purposes. researchgate.net

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of 6-oxoestradiol derivatives is crucial for understanding their biological activity. Diastereoselective and enantioselective methods are employed to control the stereochemistry at the C-6 position and other chiral centers in the molecule.

Reductive amination of 6-oxo-estradiol 3,17-diacetate can lead to a mixture of 6α- and 6β-aminoestradiol derivatives, which can then be separated. acs.orgnih.govacs.org More controlled stereoselectivity has been achieved in the synthesis of 6-alpha-aminoestradiol, where the reduction of a protected oxime intermediate resulted in a 96% epimeric excess of the alpha isomer. nih.gov The absolute stereochemistry of the resulting amino group was confirmed using NMR and X-ray crystallography. nih.gov

Alkylation of protected 6-oxoestradiol has also been shown to proceed with stereoselectivity, affording a single stereoisomer as the major product after purification. mcgill.ca The development of general strategies for the diastereoselective synthesis of complex molecules demonstrates the broader context in which the stereocontrolled functionalization of steroid skeletons is important. rsc.orgrsc.orgfrontiersin.orgnih.govnih.gov While not all directly focused on 6-oxoestradiol, these methodologies for enantioselective synthesis provide a framework for developing highly specific synthetic routes to chiral estradiol derivatives. nih.govnih.govrsc.orgrsc.orgoaepublish.com

Table 2: Chemical Derivatization of this compound

| Derivative Type | Key Reaction | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Aminoestradiol Derivatives | Reductive Amination | 6-oxo-estradiol 3,17-diacetate | Not specified | 6α- and 6β-aminoestradiol 17-acetate | acs.orgnih.govacs.org |

| 6α-Aminoestradiol | Stereoselective Reduction of Oxime | Protected 6-Oxoestradiol | Zinc, Ethanol | bis-SEM ether of 6-alpha-aminoestradiol | nih.gov |

| O-Carboxymethyl Oxime | Oximation | 6-Oxo estradiol | (O-carboxymethyl)hydroxylamine | 6-Oxo-17-β-estradiol-O-carboxymethyl oxime | tandfonline.com |

| Alkylated Estradiol Derivative | Stereoselective Alkylation | bis-MOM-protected 6-oxoestradiol | tBuOK, 1-benzyloxy-11-iodoundecane | 2-benzyloxyundecyl-6-oxoestradiol derivative | mcgill.ca |

Role as an Intermediate in the Synthesis of Advanced Steroid Analogs and Conjugates

The chemical architecture of this compound makes it a valuable precursor for developing sophisticated steroidal compounds. The C-6 ketone is a particularly useful chemical handle, allowing for a variety of conjugation and derivatization reactions. This enables the attachment of different functional moieties to the steroid core, leading to the development of novel therapeutic and research agents.

6-Oxoestradiol and its derivatives are pivotal in the synthesis of modified estrogen analogues, particularly those related to 2-methoxyestradiol (B1684026) (2ME2). 2ME2 is an endogenous metabolite of estradiol with known antiproliferative and antiangiogenic properties, but its therapeutic potential is limited by metabolic instability. To enhance its activity, researchers have synthesized a variety of analogues, including those modified at the C-6 position.

Research has focused on introducing different alkoxy groups at the C-2 position and modifying the C-6 ketone of the estradiol scaffold. For instance, analogues such as 2-ethoxy-6-oxoestradiol and 2-(2',2',2'-trifluoroethoxy)-6-oxoestradiol have been developed. mdpi.com The C-6 ketone in these compounds can be further derivatized, for example, by converting it into an oxime or a methoxime. nih.gov These modifications have led to compounds with significantly enhanced potency.

The detailed research findings on some of these analogues are summarized in the table below.

| Compound Name | Modification from 2-Methoxyestradiol | Key Findings |

| 2-ethoxy-6-oximinoestradiol | Ethoxy group at C-2 instead of methoxy; Oxime at C-6 | Showed potent inhibition of tubulin polymerization and cancer cell growth. nih.gov |

| 2-ethoxy-6-methoximinoestradiol | Ethoxy group at C-2; Methoxime at C-6 | Demonstrated potent inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. nih.gov |

| 2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiol | Trifluoroethoxy group at C-2; Oxime at C-6 | Identified as one of the most potent compounds in a series designed to improve upon 2ME2's anticancer activity. nih.gov |

The antiproliferative effects of these oxime derivatives were found to be markedly higher than their corresponding 6-keto analogues in multiple cancer cell lines, including breast, prostate, and colon cancers. mdpi.com Importantly, the cytotoxic effects of these compounds generally correlated with their ability to inhibit tubulin polymerization, confirming this as a primary mechanism of action. nih.gov These findings underscore the strategic importance of the 6-oxo functional group as a site for modification to produce next-generation estrogen analogues.

The development of molecular hybrids, where two or more pharmacophores are combined into a single molecule, is a growing strategy in drug discovery. The steroid nucleus is an excellent scaffold for this purpose due to its rigid structure and ability to be recognized by specific receptors. nih.govacs.org One promising area is the creation of conjugates that combine an estrogen receptor (ER) targeting moiety with a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDAC inhibitors are a class of anticancer agents that can influence gene expression and induce apoptosis. turkjps.org

The 6-keto group of this compound provides a reactive site for the attachment of other molecular entities. While specific literature on conjugating an HDAC inhibitor directly to 6-oxoestradiol was not prominent, the principle has been demonstrated with other 6-ketosteroids. For example, a multicomponent reaction involving cholestan-6-one (B14718734) (a steroid with a ketone at the C-6 position), an aminopyridine, and an isocyanide has been used to synthesize steroid-heterocycle hybrids. beilstein-journals.org This reaction proceeds through the formation of an imine at the C-6 position, showcasing the ketone's utility as a chemical handle for building complex molecular architectures. beilstein-journals.org

This synthetic strategy could theoretically be adapted to link an HDAC inhibitor to the 6-oxoestradiol scaffold. Such a hybrid molecule would be designed to selectively deliver the HDAC-inhibiting payload to estrogen receptor-positive cells, potentially increasing therapeutic efficacy and reducing off-target side effects.

Table of Relevant Molecular Scaffolds and Hybrids

| Steroid Scaffold | Conjugated Moiety/Reaction Type | Significance | Reference |

|---|---|---|---|

| Ethynyl-estradiol | Aryl- and azido-hydroxamate HDACi | Demonstrates the feasibility of creating ER-agonist-HDACi conjugates. nih.gov | nih.gov |

| Tamoxifen | Aryl- and azido-hydroxamate HDACi | Example of an ER-antagonist-HDACi conjugate with promising anti-proliferative activity. nih.gov | nih.gov |

The conjugation of steroids to nucleic acids is a powerful tool for studying biological systems and developing novel therapeutics. nih.gov This is typically achieved by first converting the molecule to be conjugated into a phosphoramidite (B1245037) derivative, which can then be incorporated into an oligonucleotide chain during automated solid-phase synthesis. atdbio.comwikipedia.org This standard phosphoramidite method involves a four-step cycle of deprotection, coupling, capping, and oxidation. sigmaaldrich.comsigmaaldrich.com

To prepare a this compound phosphoramidite, the steroid would first require chemical modification to introduce a primary hydroxyl group, which is the reactive site for phosphitylation. This hydroxyl group is typically protected with a 4,4'-dimethoxytrityl (DMT) group during synthesis. A common strategy would be to attach a linker arm to the steroid, for example, at the C-6 ketone. This could be achieved by reacting the ketone with an appropriate bifunctional reagent, such as an amino-alcohol, to form an oxime or imine linkage, followed by the introduction of the linker terminating in a DMT-protected hydroxyl group.

Once the DMT-protected steroid derivative is prepared, it can be converted into a phosphoramidite monomer. This is accomplished by reacting the free hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.com The resulting 6-oxoestradiol-derived phosphoramidite could then be used in an automated DNA synthesizer to be coupled at any desired position within a growing oligonucleotide chain. This would allow for the precise placement of the steroid moiety within a DNA or RNA sequence for applications in nucleic acid modification studies, diagnostics, or therapeutic development. atdbio.commdpi.com

Biochemical Pathways and Enzymatic Transformations Involving 6 Oxoestradiol Diacetate

Intermediacy within Steroid Metabolic Networks

Positioning as an Oxidized Metabolite Precursor within Estrogen Transformations

While endogenous estrogens like estradiol (B170435) and estrone (B1671321) are metabolized in the liver primarily through hydroxylation at the C2 and C4 positions, 6-Oxoestradiol diacetate's role is principally that of a laboratory precursor. nih.gov It is an oxidized form of estradiol, and its stable structure makes it an ideal starting material for the chemical synthesis of specific estrogen metabolites and their derivatives, which may be formed in the body in smaller quantities or be too reactive to isolate directly. Its significance lies not in being a product of a major metabolic pathway, but as a synthetic intermediate that enables the study of potentially genotoxic downstream products. acs.orgnih.gov

One such pathway of interest, though less predominant than catechol estrogen formation, involves the formation of 6-hydroxyestrogen. It has been proposed that the sulfonation of 6-hydroxyestrogen could lead to the formation of DNA adducts. acs.orgnih.govacs.org this compound serves as a convenient starting point to synthetically model the reactive species derived from 6-hydroxyestrogens.

Investigation of Enzymatic Conversions and Subsequent Metabolite Formation in vitro

Direct in vitro studies detailing the enzymatic conversion of this compound by specific human enzymes are not extensively documented in the literature. The primary focus of in vitro estrogen metabolism studies has been on the cytochrome P450-mediated oxidation of estradiol and estrone to their 2- and 4-hydroxy derivatives (catechol estrogens). nih.govresearchgate.netaacrjournals.org These catechols can be further oxidized to semiquinones and quinones, which are highly reactive electrophiles capable of binding to DNA. researchgate.netaacrjournals.org

However, the chemical manipulation of this compound allows for the production of metabolites that are crucial for studying these genotoxic pathways. For instance, the reduction of the 6-oxo group is a key step in laboratory settings. A notable in vitro application is the use of sodium borohydride (B1222165) for the chemical reduction of 6-Oxoestradiol to explore its conversion products. dntb.gov.ua Furthermore, through chemical synthesis starting with this compound, researchers can create specific estrogen-DNA adducts that serve as standards for detecting and quantifying DNA damage in biological samples. acs.orgnih.gov

Formation and Characterization of Estrogen-DNA Adducts

The link between estrogen exposure and certain cancers is hypothesized to involve the covalent binding of estrogen metabolites to DNA, forming adducts that can lead to mutations if not repaired. nih.govnih.gov this compound has been instrumental in synthesizing and characterizing some of these adducts.

Mechanisms Leading to N2-[Estradiol-6(alpha or beta)-yl]-2'-deoxyguanosine Adducts

Research has utilized this compound as a key starting material for the multi-step chemical synthesis of N2-[Estradiol-6(alpha or beta)-yl]-2'-deoxyguanosine adducts. acs.orgnih.gov This synthetic pathway provides a reliable source of these specific adducts for detailed study. The process can be summarized as follows:

Reductive Amination : this compound undergoes reductive amination to produce 6α- and 6β-aminoestradiol 17-acetate. This step is crucial as it introduces the nitrogen atom that will eventually form the bond with the guanine (B1146940) base and also establishes the stereochemistry at the C6 position. acs.orgnih.gov

Coupling with Deoxyinosine Derivative : The synthesized 6α- and 6β-aminoestradiol derivatives are then coupled with a modified deoxynucleoside, such as 5'-O-(4,4'-dimethoxytrityl)-2-fluoro-O6-[2-(4-nitrophenyl)ethyl]-2'-deoxyinosine. acs.orgnih.gov

Final Synthesis : Subsequent chemical modifications lead to the desired N2-(3,17-diacetoxyestradiol-6α-yl)-2'-deoxyguanosine and its 6β-isomer, which can be incorporated into synthetic DNA strands (oligodeoxynucleotides). acs.orgnih.gov

These synthetic adducts are identical to those that could potentially form in vivo through the reaction of a reactive 6-hydroxyestrogen metabolite with the exocyclic amino group (N2) of guanine in DNA.

Role of this compound in Understanding Estrogen-Mediated Genotoxicity Pathways

By enabling the synthesis of specific estrogen-DNA adducts, this compound plays a vital role in elucidating the mechanisms of estrogen-induced genotoxicity. acs.orgnih.gov The availability of these synthetic adducts allows for a range of critical investigations:

Biophysical Studies : Researchers can incorporate these adducts into DNA duplexes to study their impact on DNA structure and stability. nih.gov

DNA Repair Studies : The synthetic adducts can be used as substrates to investigate the efficiency and mechanisms of various DNA repair pathways in recognizing and removing these lesions. nih.gov

Translesion Synthesis Studies : Scientists can analyze how DNA polymerases behave when they encounter these adducts during DNA replication, providing insights into the mutagenic potential of the adducts. nih.gov

These studies help to build a comprehensive picture of how specific types of estrogen-related DNA damage can lead to mutations and potentially contribute to the initiation of cancer. researchgate.netmdpi.com

Stereochemical Impact on DNA Adduct Formation and Properties

The synthesis of both the 6α and 6β diastereoisomers of N2-(Estradiol-6-yl)-2'-deoxyguanosine, made possible by starting with this compound, has been crucial for understanding the importance of stereochemistry in estrogen-DNA adducts. acs.orgnih.gov The orientation of the bulky estradiol moiety relative to the DNA helix can significantly influence the biological consequences of the adduct.

Research has shown that the stereochemistry at the C6 position affects:

DNA Structure : The α and β isomers can induce different conformational changes in the DNA double helix.

DNA Polymerase Interactions : The two isomers can be processed differently by DNA polymerases, leading to variations in replication blockage and miscoding potential. nih.gov For example, in vitro studies with mammalian DNA polymerases have shown that adducts derived from estrogen metabolites can block primer extension and cause misincorporation of bases opposite the lesion. nih.gov

The ability to create and study these specific stereoisomers provides a deeper understanding of the structure-activity relationship of estrogen-DNA adducts and their role in mutagenesis. nih.gov

Molecular Mechanisms of Action and Cellular Interactions of 6 Oxoestradiol Diacetate and Its Derivatives

Modulatory Effects on Cellular Signaling Pathways (as observed in research models)

The influence of 6-oxoestradiol diacetate and its analogs extends to critical signaling pathways that govern cell fate and function. These interactions can be broadly categorized into genomic and non-genomic effects, mediated through various cellular components.

Estrogen receptors (ERs), primarily ERα and ERβ, are crucial mediators of estrogenic signaling. frontiersin.org These receptors belong to the nuclear receptor superfamily and, upon ligand binding, can act as transcription factors to regulate gene expression. frontiersin.org The interaction of steroidal compounds with the ligand-binding domain of these receptors is a key determinant of their biological activity.

While this compound is a derivative of estradiol (B170435), its binding affinity for estrogen receptors is comparatively low. wikipedia.org Estradiol diacetate, a related compound, shows a relative binding affinity of approximately 0.79% to the estrogen receptor compared to estradiol. wikipedia.org The presence of the C6-oxo group and the diacetate modifications significantly influence the molecule's conformation and its ability to fit into the ligand-binding pocket of the ER. Some studies suggest that certain estrogen metabolites exert their effects through covalent binding to the estrogen receptor. ncats.io The nature of this interaction, whether covalent or non-covalent, and the specific conformational changes induced in the receptor are critical areas of ongoing research.

Table 1: Relative Binding Affinities of Selected Estrogen Esters to the Estrogen Receptor

| Compound | Relative Binding Affinity (%) |

|---|---|

| Estradiol | 100 |

| Estradiol 3-benzoate | 10 |

| Estradiol 17β-acetate | 31–45 |

| Estradiol diacetate | 0.79 |

| Estradiol valerate | 2–11 |

Data sourced from Junkmann K, Witzel H (1957) and Janocko L, et al. (1984) as cited in Wikipedia. wikipedia.org

Beyond the classical genomic pathway, estrogens and their analogs can elicit rapid, non-genomic effects. frontiersin.orgnih.gov These actions are often initiated at the cell membrane and involve the activation of various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.orgplos.org The MAPK/ERK pathway, in particular, has been shown to be rapidly activated by estrogen receptor ligands, leading to downstream effects on cell migration and invasiveness. plos.org While direct evidence for this compound is limited, the behavior of related estrogenic compounds suggests a potential for similar non-genomic signaling.

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its function can be modulated by phosphorylation. nih.govcellsignal.comcellsignal.com Phosphorylation of Bcl-2 has been linked to both enhanced and diminished anti-apoptotic function, depending on the cellular context and the specific phosphorylation sites. cellsignal.comnih.gov For instance, phosphorylation of Bcl-2 can be a marker for mitotic events and can be influenced by pathways like the JNK pathway. cellsignal.com The dissociation of the pro-autophagic protein Beclin 1 from Bcl-2, which can be triggered by Bcl-2 phosphorylation, is a critical step in the induction of autophagy. nih.gov The potential for this compound or its derivatives to influence Bcl-2 phosphorylation, either directly or indirectly through upstream signaling pathways, represents an important area for investigation into their cellular effects.

Impact on Cell Cycle Dynamics and Proliferation in in vitro Models

The influence of this compound and its analogs on cell cycle progression and proliferation is a significant aspect of their biological profile. Studies using various cell line models have begun to elucidate these effects.

The mitotic spindle, composed of microtubules, is essential for accurate chromosome segregation during cell division. nih.gov Disruption of microtubule dynamics, either through polymerization or depolymerization, can lead to mitotic arrest and cell death. nih.govebi.ac.uk Some small molecules that impact actin organization and microtubule depolymerization have been shown to affect mitotic spindle integrity. nih.gov For example, microtubule-disrupting drugs can initiate DNA synthesis in non-proliferating cells, suggesting a link between microtubule depolymerization and cell cycle entry. nih.gov While direct studies on this compound are not available, the investigation of related steroidal and non-steroidal compounds provides a framework for understanding how such molecules might interfere with the microtubule network and, consequently, cell division.

The antiproliferative activity of various compounds, including molecular hybrids derived from natural products, has been extensively studied in breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). nih.govipatimup.pt For instance, certain flavonoid compounds have demonstrated both antiestrogenic and antiproliferative activities in MCF-7 cells. nih.gov

Molecular hybridization is a strategy used to create new compounds with potentially enhanced biological activity. researchgate.net Hybrids of natural products like curcumin (B1669340) and resveratrol (B1683913) have been synthesized and tested for their anticancer effects. unimi.it Similarly, coumarin-stilbene hybrids have shown antiproliferative activity against MCF-7 and other cancer cell lines. researchgate.netrsc.org Chalcone-sulfonamide hybrids have also been investigated for their potential to inhibit the proliferation of MDA-MB-231 cells. researchgate.net These studies highlight the potential for developing hybrid molecules based on the this compound scaffold to achieve targeted antiproliferative effects. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. nih.govmdpi.comresearchgate.netmdpi.com

Table 2: Examples of Antiproliferative Activity of Hybrid Compounds in Breast Cancer Cell Lines

| Compound Type | Cell Line | Key Findings |

|---|---|---|

| Flavonoids (e.g., 7-methoxyflavanone, 7,8-dihydroxyflavone) | MCF-7 | Antiestrogenic and antiproliferative activities at high concentrations. nih.gov |

| Coumarin-stilbene hybrids | MCF-7, T47D | Exhibited cytotoxic activity with varying IC50 values. researchgate.net |

| Coumarin-triazole hybrids | MCF-7 | Showed cytotoxic activity with IC50 values lower than cisplatin. rsc.org |

| Chalcone-sulfonamide hybrids | MDA-MB-231 | Repressed proliferation in a dose and time-dependent manner. researchgate.net |

This table provides examples from the literature and is not an exhaustive list.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.govms-editions.cl The induction of apoptosis is a key mechanism of action for many anticancer agents. benthamscience.comnih.gov Natural phenolic compounds, for example, have been shown to induce apoptosis in various tumor cell lines through mechanisms that can involve chromatin condensation and nuclear fragmentation. nih.gov

The mechanisms of apoptosis are complex and can be initiated through various pathways, including those that are dependent or independent of reactive oxygen species (ROS). ms-editions.cl Some natural compounds can induce non-apoptotic forms of cell death as well, such as pyroptosis or paraptosis. oaepublish.com The Bcl-2 family of proteins plays a central role in regulating apoptosis, and the balance between pro-apoptotic and anti-apoptotic members of this family is critical for cell survival. nih.gov The ability of related steroidal compounds to modulate these apoptotic pathways is an area of active research.

Preclinical Research Models and Methodologies for Investigating 6 Oxoestradiol Diacetate

In vitro Cellular and Subcellular Model Systems

In vitro models are fundamental in early-stage research to elucidate the mechanisms of action of a compound at a cellular and molecular level. These systems provide a controlled environment to study specific biological processes without the complexities of a whole organism.

Design and Application of Cell-Based Assays for Mechanistic Studies

Cell-based assays are crucial for understanding how a compound like 6-Oxoestradiol diacetate might affect cellular functions. These assays can be designed to measure a wide array of parameters, including cell viability, proliferation, apoptosis, and the activation or inhibition of specific signaling pathways. For a compound with a steroidal structure, typical assays would involve hormone-responsive cell lines to investigate potential hormonal or anti-hormonal activities. However, there is no publicly available research detailing the use of such assays to probe the mechanistic underpinnings of this compound.

Use of Recombinant Protein Systems for Receptor-Ligand Binding and Enzymatic Activity Research

To investigate direct interactions with molecular targets, researchers often employ recombinant protein systems. These assays can determine the binding affinity of a compound to a specific receptor or measure its ability to modulate the activity of an enzyme. For a derivative of estradiol (B170435), a key target for investigation would be the estrogen receptors (ERα and ERβ). Purified recombinant estrogen receptors would be utilized in binding assays to determine if this compound can bind to these receptors and to quantify the strength of this interaction. Similarly, its effect on enzymes involved in steroid metabolism could be assessed. At present, no studies have been published that describe the binding characteristics or enzymatic activity of this compound using these methods.

In vivo Animal Models for Biological Activity Research (excluding therapeutic efficacy in human disease)

Following initial in vitro characterization, promising compounds are often evaluated in animal models to understand their biological effects in a more complex, living system.

Application in Murine Xenograft Models for Investigating Analog Behavior and Biological Responses

Murine xenograft models, where human cells are implanted into immunodeficient mice, are a common tool in cancer research to study the behavior of tumor cells and their response to new compounds. For an estrogen-like compound, xenograft models using estrogen-receptor-positive cancer cells would be a logical step to observe its effects on tumor growth and to analyze the biological responses within the tumor microenvironment. There is currently no scientific literature available that documents the use of this compound in any murine xenograft models.

Evaluation of Molecular and Cellular Effects in Preclinical Animal Systems

Beyond xenograft models, other preclinical animal systems are used to assess the broader physiological and molecular effects of a compound. These studies can reveal how a substance is metabolized, its distribution in different tissues, and its impact on various cellular pathways in vivo. For this compound, such studies would be essential to understand its potential estrogenic or other hormonal effects on different organs. The scientific record, however, lacks any reports on the evaluation of the molecular and cellular effects of this specific compound in preclinical animal systems.

Computational Chemistry and Structural Biology Approaches

Computational methods are increasingly used in drug discovery and development to predict the interactions between a compound and its potential biological targets. These in silico techniques can provide valuable insights into the binding mode and affinity of a ligand, guiding further experimental work. Techniques like molecular docking could be used to model the interaction of this compound with the ligand-binding pocket of the estrogen receptor. Structural biology methods, such as X-ray crystallography or cryo-electron microscopy, could then be employed to determine the precise three-dimensional structure of the compound bound to its target. To date, no computational or structural biology studies on this compound have been published.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein receptor. nih.gov These methods provide an atomic-level understanding of how a ligand might bind to a target, the stability of the resulting complex, and the key forces driving the interaction.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target's active site. nih.gov The process involves sampling a multitude of possible poses and using a scoring function to rank them based on their predicted binding affinity. nih.gov For this compound, a primary target for docking studies would be the estrogen receptors (ERα and ERβ), given its structural similarity to estradiol. Docking would help elucidate how the 6-oxo group and the two acetate (B1210297) esters at the C3 and C17 positions influence the binding orientation within the ligand-binding pocket of the estrogen receptor compared to the native ligand, estradiol. Studies on other 6-oxoestradiol derivatives have utilized docking to explore interactions with targets like β-tubulin and various enzymes, demonstrating the utility of this approach for the broader class of 6-substituted steroids. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms in the ligand-target complex over time. acs.org This provides a dynamic view of the interaction, revealing the stability of the binding pose, the role of surrounding water molecules, and conformational changes in both the ligand and the protein upon binding. acs.orgekb.eg An MD simulation of a this compound-ERα complex, for instance, could reveal whether the initial docked pose is stable or if the ligand reorients itself to achieve a more favorable energetic state. Such simulations are computationally intensive but offer invaluable details on the mechanics of molecular recognition. acs.org

The insights from these studies are critical for rational drug design. By understanding the specific atomic interactions, researchers can hypothesize modifications to the ligand's structure to improve binding affinity or selectivity for a particular receptor subtype.

| Parameter | Molecular Docking | Molecular Dynamics (MD) Simulation |

| Primary Goal | Predict the preferred binding pose and affinity of a ligand in a receptor's active site. | Simulate the time-dependent behavior and stability of the ligand-receptor complex. |

| Output | A set of ranked static poses with corresponding binding scores (e.g., kcal/mol). | A trajectory file showing the movement of all atoms over time; analysis of stability (RMSD), flexibility (RMSF), and interaction energies. |

| Computational Cost | Relatively low to moderate. | High to very high. |

| Typical Software | AutoDock Vina, Glide, DOCK. nih.govmdpi.com | LAMMPS, Desmond, GROMACS. jmchemsci.comundip.ac.id |

| Key Insights for this compound | - How the 6-oxo and diacetate groups fit into the ER binding pocket.- Prediction of key hydrogen bonds and hydrophobic interactions.- Comparison of binding affinity to estradiol and other metabolites. | - Stability of the predicted binding pose over time.- Flexibility of the steroid backbone and acetate groups within the binding site.- Conformational changes induced in the estrogen receptor upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Conformational Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For steroidal compounds like this compound, QSAR is instrumental in understanding how specific structural features contribute to their interaction with receptors.

The process involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity, such as the relative binding affinity (RBA) for estrogen receptors. oup.com

Descriptor Calculation: Quantifying various physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) and topological features of the molecules. These are known as molecular descriptors.

Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity. u-tokyo.ac.jp

A comprehensive QSAR study on 74 natural and synthetic estrogens, including various C-6 substituted metabolites like 6α-hydroxyestradiol and 6-oxo-estrone, provides a strong framework for analyzing this compound. oup.com This research demonstrated that substitutions on the B-ring of the steroid, where the 6-oxo group is located, significantly impact binding affinity for both ERα and ERβ. oup.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation and purification of 6-Oxoestradiol diacetate from reaction mixtures, isomers, and other related impurities. These techniques leverage subtle differences in the physicochemical properties of the analytes to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of steroid hormones and their derivatives. For compounds structurally similar to this compound, such as other estrogen esters, reversed-phase HPLC is a common and effective method. A typical HPLC system for the analysis of such compounds would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Steroid Diacetates

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a representative HPLC method and is not based on experimentally verified data for this compound.

Preparative Chromatography for Isolation of Stereoisomers and Derivatives

For the isolation of specific stereoisomers or for the purification of larger quantities of this compound for further studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to isolate the compound of interest with high purity. The separation of steroidal ketones, including isomers, can be achieved using various chromatographic techniques, including partition chromatography with stationary phases like nitromethane.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and detailed structural elucidation of this compound. Each method provides unique information about the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including steroids. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

While specific NMR data for this compound is not publicly available, the expected chemical shifts can be inferred from the known spectra of estradiol (B170435) diacetate and other 6-oxo steroids. The presence of the two acetate (B1210297) groups would be confirmed by signals in the ¹H NMR spectrum around 2.0-2.3 ppm (singlets, 3H each) and corresponding carbonyl signals in the ¹³C NMR spectrum around 170 ppm. The ketone group at C6 would deshield adjacent protons and carbons, leading to downfield shifts in their respective spectra compared to estradiol diacetate.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCOCH₃ (C3) | ~2.28 | s |

| -OCOCH₃ (C17) | ~2.05 | s |

| H-17 | ~4.7 | t |

| H-7 | Downfield shift from estradiol | m |

| CH₃ (C18) | ~0.8 | s |

This table is based on predicted values and requires experimental verification.

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound (C₂₂H₂₆O₅), the expected molecular weight is 386.44 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 386. The fragmentation pattern would likely involve the loss of the two acetyl groups (CH₃CO), resulting in significant fragments at m/z 344 and 302. The fragmentation of the steroid backbone would provide further structural confirmation.

For comparison, the mass spectrum of the related compound, Estradiol diacetate (C₂₂H₂₈O₄, MW 356.46 g/mol ), shows a characteristic fragmentation pattern that can be used as a reference.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Acetate esters) | ~1735 |

| C=O (α,β-unsaturated ketone) | ~1670 |

| C=C (Aromatic) | ~1600, 1500 |

| C-O (Esters) | ~1240 |

These are approximate values and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The α,β-unsaturated ketone system in the A-ring of this compound, resulting from the C6-oxo group conjugated with the aromatic ring, is expected to produce a characteristic absorption maximum in the UV region, likely around 250-300 nm. This is a key feature that distinguishes it from estradiol and its diacetate derivative, which lack this chromophore.

Methodologies for Characterization of Estrogen-DNA Adducts

The covalent binding of reactive estrogen metabolites to DNA forms adducts, which are considered a crucial initiating event in chemical carcinogenesis. The characterization of these adducts is essential for understanding their biological consequences. The primary reactive species are not the parent estrogens but rather their oxidized metabolites, particularly catechol estrogen quinones, which are highly electrophilic and react with DNA bases. researchgate.net

Advanced Techniques for Isolation and Quantification of DNA Adducts from Biological Samples

The detection and quantification of estrogen-DNA adducts in biological samples such as tissues and urine present a significant analytical challenge due to their extremely low concentrations. nih.gov To address this, highly sensitive and specific methods have been developed, combining sophisticated separation techniques with advanced mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of DNA adducts. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.govmdpi.com This technique offers high resolution and sensitivity, allowing for the separation and identification of specific adducts from complex biological matrices. The process typically involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and detection by MS/MS. acs.org

The use of stable isotope dilution in conjunction with LC-MS/MS provides accurate quantification by incorporating a known amount of an isotopically labeled internal standard that mimics the analyte of interest. nih.gov This approach corrects for sample loss during preparation and variations in instrument response.

Another layer of sophistication is added with nano-LC-nano-Electrospray (nano-ES) Tandem Mass Spectrometry , which further enhances sensitivity, making it possible to detect adducts in very small samples, such as those from human breast tumor tissue. acs.org

Table 1: Advanced Analytical Techniques for Estrogen-DNA Adduct Analysis

| Technique | Description | Key Advantages |

|---|---|---|

| UPLC-MS/MS | Combines the high separation power of UPLC with the sensitive and specific detection of tandem mass spectrometry. | High sensitivity, specificity, and throughput. Allows for the simultaneous measurement of multiple adducts and metabolites. nih.govresearchgate.net |

| Nano-LC-nano-ES-MS/MS | A miniaturized version of LC-MS/MS that uses lower flow rates and smaller column dimensions. | Enhanced sensitivity, requiring smaller sample volumes. Suitable for precious biological samples. acs.org |

| Stable Isotope Dilution | An analytical method where a known quantity of an isotopically labeled standard is added to the sample. | Provides high accuracy and precision in quantification by correcting for analytical variability. nih.gov |

These methodologies have been instrumental in establishing the presence of various estrogen-DNA adducts in human samples and in studying the metabolic pathways that lead to their formation. nih.govresearchgate.net For instance, research has identified adducts derived from catechol estrogens, such as 4-hydroxyestradiol (4-OHE2), in human breast tissue. researchgate.net

Application in the Synthesis and Analysis of Site-Specifically Modified Oligodeoxynucleotides

To investigate the precise biological consequences of a specific DNA adduct, researchers utilize synthetic oligodeoxynucleotides containing a single, site-specifically located adduct. This approach allows for detailed studies of DNA replication, repair, and mutagenesis induced by the adduct. nih.gov

The synthesis of these modified oligodeoxynucleotides often employs a post-synthetic modification strategy . In this method, a standard, unmodified oligonucleotide is first synthesized using automated solid-phase synthesis. Then, a precursor nucleoside with a reactive group is incorporated at the desired position. Following the completion of the oligonucleotide chain, the specific estrogen adduct is chemically introduced at that site. nih.gov

The analysis and characterization of these site-specifically modified oligodeoxynucleotides are crucial to confirm the successful and correct incorporation of the adduct. High-Performance Liquid Chromatography (HPLC) is used to purify the modified oligonucleotide from the reaction mixture. nih.gov The identity and purity of the final product are then confirmed using techniques such as:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to verify the molecular weight of the modified oligonucleotide, confirming the addition of the adduct. researchgate.net

Enzymatic Digestion followed by LC-MS/MS: The modified oligonucleotide can be digested into its constituent nucleosides, and the resulting mixture is analyzed by LC-MS/MS to confirm the presence of the adducted nucleoside. nih.gov

These powerful analytical tools are indispensable for ensuring the quality of the synthetic oligonucleotides used in subsequent biological studies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Estrone (B1671321) |

| Estradiol |

| 2-Hydroxyestradiol |

| 4-Hydroxyestradiol |

| Estrone-3-glucuronide |

| Deoxyguanosine |

| Deoxyadenosine |

Future Directions and Research Perspectives

Elucidation of Undiscovered Metabolic Fates and Enzymatic Pathways

The complete metabolic journey of 6-Oxoestradiol diacetate within the body is not fully mapped. Future research must focus on identifying the enzymatic pathways responsible for its biotransformation beyond the initial hydrolysis of the acetate (B1210297) groups to yield 6-oxoestradiol. The parent compound, 6-oxoestradiol, is a known metabolite of estradiol (B170435), but the subsequent steps are less clear. nih.govahajournals.org Key research questions include determining which specific aldo-keto reductase (AKR) or 17β-hydroxysteroid dehydrogenase (HSD17B) isoforms are responsible for the reduction of the 6-keto group and the interconversion at the C17 position. uniprot.orgnih.govnih.gov

Table 1: Hypothetical Metabolic Pathways for Future Investigation

| Potential Pathway | Key Enzymes to Investigate | Potential Metabolites | Rationale & Significance |

| Reduction of 6-Keto Group | Aldo-Keto Reductases (AKR1C family), Hydroxysteroid Dehydrogenases (HSDs) | 6α/β-Hydroxyestradiol diacetate | The 6-keto position is a likely target for reductases, potentially leading to metabolites with altered receptor binding affinity and activity. nih.gov |

| C17-Keto-Alcohol Interconversion | 17β-Hydroxysteroid Dehydrogenase (HSD17B) isoforms | 6-Oxoestrone diacetate | Interconversion at C17 is a common step in estrogen metabolism, modulating hormonal potency. nih.gov |

| A-Ring Aromatization/Metabolism | Cytochrome P450 (CYP) Enzymes | Catechol derivatives (e.g., 2-hydroxy-6-oxoestradiol) | Hydroxylation of the phenolic A-ring is a critical pathway for natural estrogens, yielding metabolites with unique biological roles. ahajournals.org |

| Phase II Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate (B86663) conjugates | Conjugation is the primary route for steroid excretion and can inactivate the compound or target it to specific tissues. |

Identification of Novel Molecular Targets and Ligand Interactions Beyond Classical Steroid Receptors

While the interaction of estrogenic compounds with the classical nuclear estrogen receptors (ERα and ERβ) is well-established, the future of steroid research lies in exploring non-classical pathways. nih.gov Research should investigate whether this compound or its primary metabolite, 6-oxoestradiol, interacts with alternative signaling molecules. A key candidate is the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogenic responses. endocrine-abstracts.orgfrontiersin.organnualreviews.org Activation of GPER can trigger downstream signaling cascades involving protein kinases like PKA and MAPK, influencing cellular functions independently of gene transcription. mdpi.com

Furthermore, the potential for interactions with other nuclear receptors, including orphan receptors like the Estrogen-Related Receptors (ERRα, β, γ), warrants exploration. researchgate.netnih.gov These receptors can influence metabolic and cell proliferation pathways and may be modulated by a broader range of steroid-like molecules than previously appreciated. researchgate.net Identifying such novel interactions could reveal currently unknown biological functions of 6-oxoestradiol and its derivatives. researchgate.net

Development of Innovative Synthetic Strategies for Structurally Complex this compound Derivatives

The 6-oxoestradiol scaffold provides a versatile platform for medicinal chemistry. Future synthetic efforts should focus on creating novel derivatives of this compound to probe structure-activity relationships and develop compounds with enhanced selectivity or novel functions. umich.edu Innovative strategies could involve:

Ring-Distortion and Skeletal Reorganization: Applying modern synthetic methods to alter the core steroidal framework could yield compounds with entirely new pharmacological profiles. scielo.br

Introduction of Heteroatoms: Incorporating nitrogen, sulfur, or fluorine atoms into the steroid skeleton can dramatically alter the compound's binding affinity, metabolic stability, and biological activity. mdpi.com

Catalytic C-H Functionalization: Advanced catalytic methods that allow for precise modification of specific C-H bonds on the steroid nucleus offer an efficient way to generate diverse analogues that would be difficult to produce with traditional methods. nih.gov

Stereoselective Synthesis: Developing methods for the precise stereoselective synthesis of derivatives, for example at the C6 position, is crucial, as different stereoisomers can have vastly different biological effects. nih.govnih.gov

These synthetic explorations could lead to the discovery of derivatives that act as selective receptor modulators (SERMs) for classical or novel targets, or even proteolysis-targeting chimeras (PROTACs) that can induce the degradation of specific receptor proteins. annualreviews.org

Table 2: Potential Avenues for Synthesis of Novel Derivatives

| Synthetic Strategy | Target Modification | Desired Outcome | Potential Application |

| Palladium-Catalyzed Cross-Coupling | C2, C4, or C7 positions | Introduction of aryl or alkyl groups | Probing receptor pocket and enhancing binding affinity. |

| Asymmetric Reduction | C6-keto group | Stereocontrolled formation of 6α- or 6β-hydroxy derivatives | Development of stereoisomers with distinct biological activities. nih.gov |

| Click Chemistry | Functionalization with azide/alkyne handles | Creation of fluorescent probes or biotinylated ligands | Tools for studying receptor binding and cellular localization. |

| Heterocyclic Annulation | Fusing new rings to the steroid core | Generation of novel scaffolds with unique 3D shapes | Discovery of ligands for non-classical steroid binding sites. |

Integration of Multi-Omics Data to Comprehensively Understand Biological Impact

To move beyond single-pathway analysis, future research must adopt a systems-biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—will be essential for building a comprehensive picture of the biological impact of this compound. oncotarget.comnih.gov

By treating relevant cell lines or animal models with the compound, researchers can simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the cellular metabolic profile (metabolomics). frontiersin.orgnih.govmdpi.com This multi-layered data can reveal entire networks and pathways that are perturbed by the compound, moving beyond a focus on just the initial receptor interaction. researchgate.netacs.org For example, an integrated analysis could reveal that this compound not only influences genes with estrogen response elements but also alters metabolic pathways like glycolysis or lipid biosynthesis through non-classical mechanisms. frontiersin.orgmetwarebio.com Such an approach is critical for understanding the compound's full physiological and potential pathophysiological effects.

Contribution to Fundamental Understanding of Steroid Hormonal Biology and Associated Pathophysiological Mechanisms

Research into specific synthetic steroids like this compound contributes to the broader understanding of steroid hormone action. By studying how modifications to the estradiol structure (like the addition of a 6-keto group) alter biological activity, scientists can better understand the fundamental principles of ligand-receptor recognition and signaling. nih.gov

Q & A

Q. How is 6-Oxoestradiol diacetate synthesized and characterized in laboratory settings?

this compound is synthesized via chromium trioxide (CrO₃) oxidation of estradiol diacetate in a mixture of glacial acetic acid and water. The reaction mixture is purified using silica gel chromatography, and the product is characterized via:

- Nuclear magnetic resonance (NMR) : To confirm structural integrity and substituent positions (e.g., acetyl groups at C3 and C17) .

- Circular dichroism (CD) spectroscopy : To resolve stereochemical ambiguities by analyzing Cotton effects, which are consistent across analogous derivatives (e.g., negative Cotton effects for 6α-hydroxyestradiol derivatives) .

- Ultraviolet (UV) spectroscopy : To validate electronic transitions in the conjugated system .

Q. What analytical techniques are employed to detect this compound in biological matrices?

- Fluorescence probes : Derivatives like 2',7'-dichlorofluorescein diacetate (DCFDA) can be adapted for tracking oxidative metabolites in cellular assays .

- High-performance liquid chromatography (HPLC) : For separation and quantification, often coupled with mass spectrometry (LC-MS) to enhance specificity .

- Thin-layer chromatography (TLC) : To monitor reaction progress and purity using systems like benzene-ethyl acetate (9:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when determining the configuration of 6-Oxoestradiol derivatives?

Discrepancies in historical spectral assignments (e.g., ORD vs. CD data) require:

- Comparative analysis : Cross-referencing NMR and CD spectra of synthesized standards (e.g., triacetates of 6α- and 6β-hydroxyestradiol) to establish consistent spectral patterns .

- Stereochemical consistency checks : Ensuring Cotton effect signs align with known configurations (e.g., negative for 6α-hydroxy derivatives) .

- Reproducibility : Validating results across multiple batches and instrumentation (e.g., JEOL MH-100 NMR, Cary Model 60 CD spectropolarimeter) .

Q. What experimental design considerations are critical when studying the metabolic effects of this compound in vivo?

- Dosage optimization : For murine models, doses like 0.3 g/(kg·d) of sodium diacetate (a related compound) have been used to observe gut microbiota changes, but dose-response curves must be validated for this compound .

- Sampling protocols : Collecting fecal or serum samples at standardized timepoints (e.g., 1 week post-intervention) to track metabolic shifts .

- Omics integration : Combining 16S rDNA sequencing (for microbiota diversity) with metabolomics (e.g., lipid/fatty acid profiling) to link structural and functional changes .

Q. How do oxidation reaction conditions influence the yield and purity of this compound?

- Oxidant concentration : Excess CrO₃ (3:1 molar ratio to substrate) ensures complete oxidation but risks over-oxidation byproducts .

- Solvent system : Glacial acetic acid enhances solubility of steroid substrates, while controlled water content moderates reaction kinetics .

- Purification strategies : Silica gel chromatography with gradient elution (e.g., benzene-methanol) isolates the target compound from side products .

Q. What methodological challenges arise in quantifying reactive oxygen species (ROS) in cells treated with diacetate derivatives?

- Probe selection : Fluorescent dyes like CM-H₂DCFDA require calibration for cell permeability and specificity to avoid false positives from auto-oxidation .

- Flow cytometry optimization : Gating strategies must exclude debris and apoptotic cells to ensure accurate ROS measurements .

- Controls : Parallel assays with ROS scavengers (e.g., N-acetylcysteine) validate signal specificity .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory findings in diacetate-mediated metabolic regulation?

- Meta-analysis : Compare datasets across studies (e.g., upregulation of fatty acid synthesis vs. downregulation of carbohydrate metabolism in gut microbiota) to identify context-dependent effects .

- Multivariate statistics : Use principal component analysis (PCA) to disentangle confounding variables (e.g., diet, host genetics) in animal models .

- Pathway enrichment : Tools like KEGG or MetaCyc can highlight conserved metabolic pathways affected by diacetate exposure .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Standardized protocols : Document reaction parameters (e.g., temperature, stirring rate) rigorously .

- Quality control (QC) : Implement LC-MS and NMR for every batch to verify purity (>95%) and structural consistency .

- Collaborative validation : Share samples with independent labs for cross-platform spectral verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.